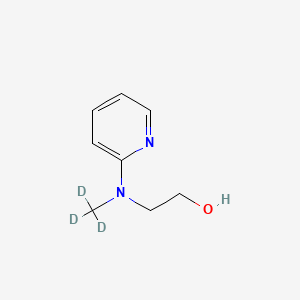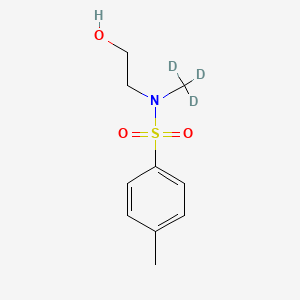![molecular formula C15H26O4 B564847 (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol CAS No. 102340-75-0](/img/structure/B564847.png)
(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol is a chemical compound with the molecular formula C15H26O4. It is known for its unique structure, which includes an epoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of epoxides like epoxyechinadiol often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions: (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of polymers and resins, where its epoxide group plays a crucial role in cross-linking reactions .
Mechanism of Action
The mechanism of action of epoxyechinadiol involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects. The compound can modulate signaling pathways and inhibit the activity of enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol can be compared with other similar compounds, such as:
This compound-cinnamate: This compound shares a similar epoxide structure but has different functional groups, leading to distinct chemical and biological properties.
Hydroxybenzoic acids: These compounds have similar antioxidant properties but lack the epoxide group, which limits their reactivity in certain applications.
Uniqueness: this compound’s unique epoxide group makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds. This reactivity is crucial for its applications in synthesis, biology, and industry .
Properties
CAS No. |
102340-75-0 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.369 |
InChI |
InChI=1S/C15H26O4/c1-8(2)11-9(16)7-15(4)10(18-15)5-6-14(3)13(19-14)12(11)17/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
IAWJLDMWZYCWSG-WLUGHSLGSA-N |
SMILES |
CC(C)C1C(CC2(C(O2)CCC3(C(C1O)O3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


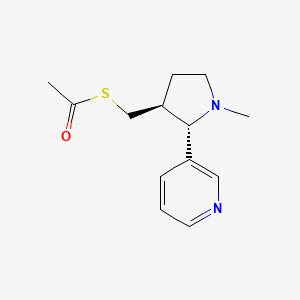
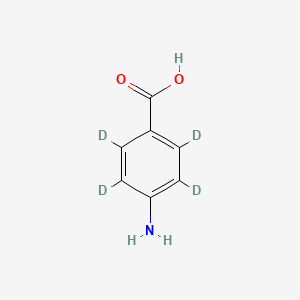
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
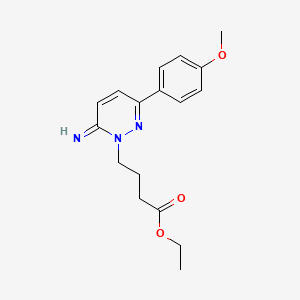
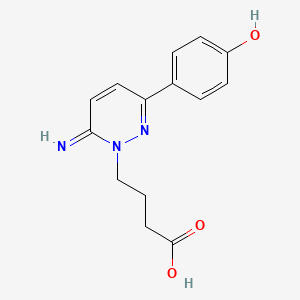
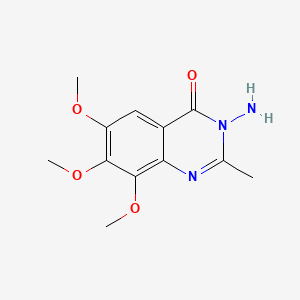
![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
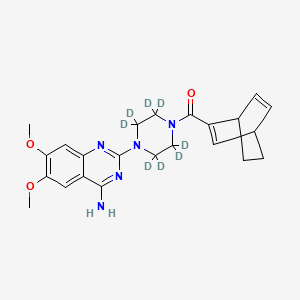
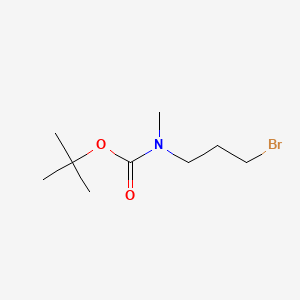

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
